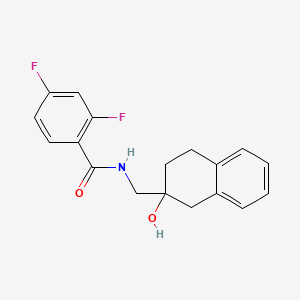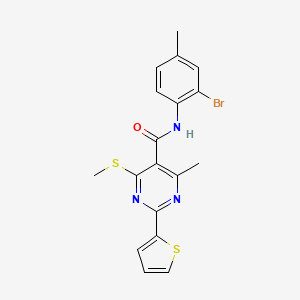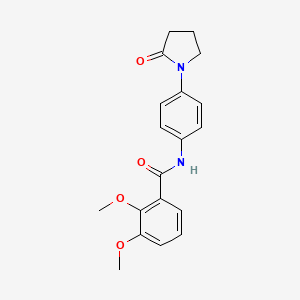
2,4-difluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has shown that derivatives similar to 2,4-difluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide, specifically 2,6-difluorobenzamides, have been investigated for their antibacterial properties. These compounds have demonstrated the ability to interfere with the bacterial cell division cycle by inhibiting key proteins such as FtsZ. The development of a novel family of 1,4-tetrahydronaphthodioxane benzamides, with structural similarities, achieved sub-micromolar minimum inhibitory concentrations (MICs) towards Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. This suggests that derivatives of the mentioned compound could potentially be explored for antibacterial applications, particularly in developing fluorescent probes for investigating mechanisms of action against bacterial infections (Straniero et al., 2023).
Sensing Applications
In the realm of chemical sensing, derivatives of this compound, like N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, have been synthesized for colorimetric sensing of fluoride anions. These compounds exhibited significant color changes in the presence of fluoride ions, demonstrating their utility as effective sensors for environmental and biological applications. The sensing mechanism involves deprotonation-enhanced intramolecular charge transfer (ICT), showcasing the potential of such compounds in developing novel sensors for various analytes (Younes et al., 2020).
Glycogen Phosphorylase Inhibition
Another significant application involves the synthesis of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, which include structural motifs related to this compound. These derivatives have been identified as potent inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism. The introduction of fluorine atoms adjacent to the hydroxy group and in the central benzene moiety has resulted in compounds with significant inhibitory activity, highlighting potential applications in managing metabolic diseases like diabetes (Onda et al., 2008).
Propiedades
IUPAC Name |
2,4-difluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-14-5-6-15(16(20)9-14)17(22)21-11-18(23)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,23H,7-8,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMHZMWVBHURLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2720478.png)
![4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2720479.png)
![N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720480.png)
![2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720481.png)





![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2720495.png)
![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)
![4-(dimethylamino)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2720498.png)
![Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2720500.png)
![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)